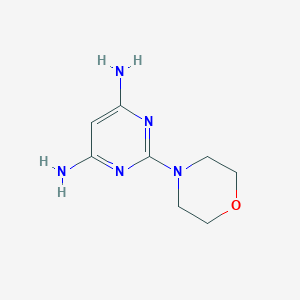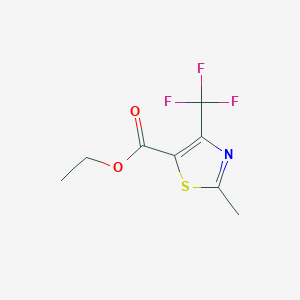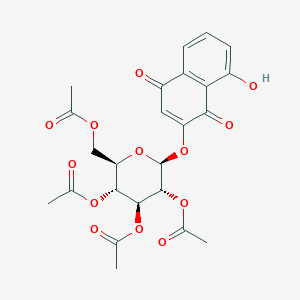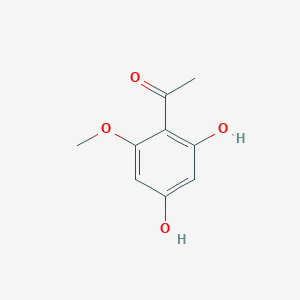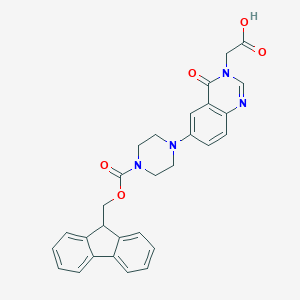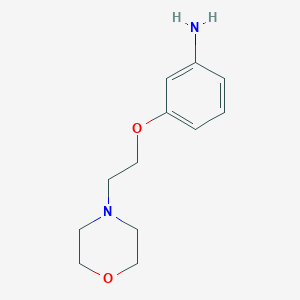
3-(2-吗啉-4-基乙氧基)苯胺
描述
3-(2-Morpholin-4-ylethoxy)aniline is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications in different fields, including pharmaceuticals and materials science. Although the specific compound 3-(2-Morpholin-4-ylethoxy)aniline has limited direct references in scientific literature, related compounds and their synthesis, structure, and properties provide valuable insights.
Synthesis Analysis
The synthesis of compounds similar to 3-(2-Morpholin-4-ylethoxy)aniline often involves multistep reactions, including substitution reactions under specific conditions and coupling reactions like the Suzuki reaction. For example, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline was synthesized through a substitution reaction followed by a Suzuki coupling, achieving an overall yield of 61.7% (Jiao Chun-l, 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline, reveals specific interactions like intermolecular hydrogen bonds, which can significantly influence the compound's properties and behavior. The morpholine ring often adopts a chair conformation, indicative of its stability and influence on the overall molecular geometry (Yang Li et al., 2005).
Chemical Reactions and Properties
Compounds containing morpholine groups and aniline substructures participate in a variety of chemical reactions, including aza-Diels–Alder reactions, and exhibit a range of chemical properties such as the ability to form complexes with metals. For instance, copper(II) complexes derived from morpholin-4-ylethylimino compounds have been synthesized, showcasing the versatility and reactivity of morpholine-containing ligands (Z. Hang et al., 2011).
Physical Properties Analysis
The physical properties of morpholine derivatives, including 3-(2-Morpholin-4-ylethoxy)aniline-like compounds, are influenced by their molecular structure. For instance, the presence of morpholine and aniline groups can affect solubility, boiling points, and melting points, which are crucial for their application in synthesis and material development.
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles or electrophiles, acidity or basicity of the aniline nitrogen, and the potential for forming hydrogen bonds or π-π interactions, are central to understanding the behavior and applications of these compounds. These properties are directly related to the compound's molecular structure and substituent effects.
For more comprehensive information and further reading on related compounds and their properties, you can explore the following references:
科学研究应用
激酶抑制
3-(2-吗啉-4-基乙氧基)苯胺衍生物已被优化为Src激酶活性的有效抑制剂。研究表明,通过修饰这些化合物,可以增加对Src激酶活性和Src介导的细胞增殖的抑制。由于这些衍生物对Src具有选择性抑制特性,而对非Src家族激酶没有,因此被认为有望靶向癌细胞,在癌症治疗策略中显示出潜力(Boschelli et al., 2001)。
抗菌活性
N-{(E)-[2-(吗啉-4-基)喹啉-3-基]亚甲基}苯胺衍生物的研究发现,对各种细菌和真菌菌株具有显着的抗菌功效。这些化合物已被合成并评估其在治疗感染中的潜力,在分子对接研究中也表现出显着的活性(Subhash & Bhaskar, 2020)。
潜在的抗癌剂
用3-(2-吗啉-4-基乙氧基)乙氧基取代的酞菁显示出作为潜在抗癌剂的良好结果。它们与DNA的相互作用和对拓扑异构酶I酶的抑制作用表明,这些化合物可以通过DNA插入和光裂解活性等机制在癌症治疗中有效(Barut et al., 2016)。
合成和医学应用评估
以s-三嗪为支架合成了含有吗啉/哌啶基团的新型化合物,与结肠癌细胞相比,对乳腺癌细胞表现出更高的活性。这些发现突出了这些化合物在开发治疗激素受体阳性乳腺癌的治疗药物中的潜力(Malebari et al., 2021)。
安全和危害
属性
IUPAC Name |
3-(2-morpholin-4-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOWCFUJSYGZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424560 | |
| Record name | 3-(2-morpholin-4-ylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Morpholin-4-ylethoxy)aniline | |
CAS RN |
112677-72-2 | |
| Record name | 3-(2-morpholin-4-ylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

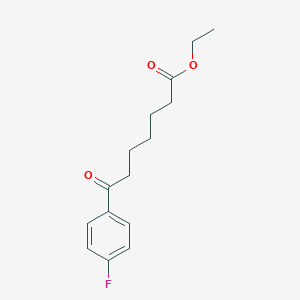
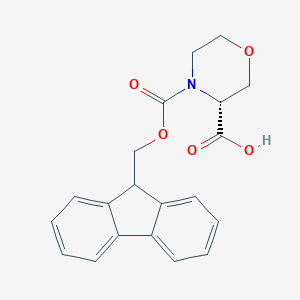

![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)
![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)
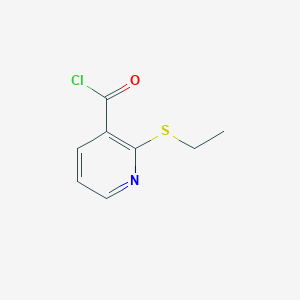
![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)
